Biotin-PEG3-amide-C2-CO-Halofuginone: A Technical Guide for Researchers
Biotin-PEG3-amide-C2-CO-Halofuginone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Components and Presumed Structure
Biotin-PEG3-amide-C2-CO-Halofuginone is a multi-component molecule designed for specific biochemical applications. Its structure can be broken down as follows:
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Halofuginone: The active pharmacological agent. Halofuginone is a quinazolinone alkaloid derivative known to exhibit anti-fibrotic, anti-inflammatory, and anti-cancer effects.
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Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin. This property is widely exploited in biotechnology for labeling and affinity capture.
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PEG3 (Polyethylene Glycol): A short polyethylene (B3416737) glycol linker consisting of three ethylene (B1197577) glycol units. PEG linkers are used to increase solubility, reduce steric hindrance, and provide a flexible spacer between the biotin and the active molecule.
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amide-C2-CO: This nomenclature suggests a linker structure containing an amide bond, a two-carbon (C2) spacer, and a carbonyl group, which connects the Halofuginone to the PEG-biotin moiety.
Based on this, the molecule is likely designed as a tool compound for research, potentially for use in pull-down assays to identify Halofuginone's binding partners or as a component of a Proteolysis Targeting Chimera (PROTAC) to induce targeted protein degradation.
Mechanism of Action of Halofuginone
Halofuginone exerts its biological effects through a dual mechanism of action:
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Inhibition of Prolyl-tRNA Synthetase (ProRS) and Induction of the Integrated Stress Response (ISR): Halofuginone is a potent inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline. Inhibition of ProRS leads to an accumulation of uncharged tRNA, which mimics amino acid starvation and activates the General Control Nonderepressible 2 (GCN2) kinase. GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), triggering the Integrated Stress Response (ISR). The ISR leads to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as ATF4, ultimately impacting cell survival and proliferation.
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Inhibition of the Transforming Growth Factor-β (TGF-β) Signaling Pathway: Halofuginone is also a well-documented inhibitor of the TGF-β signaling pathway. It achieves this by preventing the phosphorylation of Smad3, a key downstream effector in the pathway. The TGF-β pathway is critically involved in cell growth, differentiation, and the deposition of extracellular matrix. Its dysregulation is implicated in fibrosis and cancer progression.
Potential Applications in Research
The conjugation of Biotin and a PEG linker to Halofuginone suggests several potential applications in a research setting:
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Target Identification and Validation: The biotin tag allows for the use of Biotin-PEG3-amide-C2-CO-Halofuginone in affinity pull-down assays coupled with mass spectrometry to identify the cellular binding partners of Halofuginone.
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PROTAC Development: This molecule could serve as a component of a Proteolysis Targeting Chimera (PROTAC). In a PROTAC, a ligand for a target protein (in this case, Halofuginone) is linked to a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The biotin moiety could be used for detection and quantification in assay development.
Signaling Pathway Diagrams
To visualize the mechanisms of action of the Halofuginone component, the following diagrams illustrate the Integrated Stress Response and the TGF-β signaling pathway.
Representative Experimental Protocols
The following are generalized protocols that can be adapted for the use of Biotin-PEG3-amide-C2-CO-Halofuginone. Specific concentrations and incubation times will need to be optimized for the particular cell line and experimental setup.
Protocol 1: In Vitro Pull-Down Assay for Target Identification
Objective: To identify cellular proteins that bind to Halofuginone.
Materials:
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Biotin-PEG3-amide-C2-CO-Halofuginone
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Streptavidin-conjugated magnetic beads
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Cell lysate from the cell line of interest
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., SDS-PAGE sample buffer)
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SDS-PAGE gels and Western blotting apparatus
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Mass spectrometry services
Workflow:
Procedure:
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Prepare cell lysates from control and treated cells.
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Incubate the cell lysate with Biotin-PEG3-amide-C2-CO-Halofuginone for a predetermined time at 4°C.
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Add streptavidin-conjugated magnetic beads to the lysate and incubate to allow the biotin-streptavidin interaction.
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Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elute the bound proteins from the beads using elution buffer.
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Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting for specific candidate proteins.
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For unbiased identification, submit the eluted protein sample for analysis by mass spectrometry.
Protocol 2: Cellular Assay for PROTAC-Mediated Protein Degradation
Objective: To assess the ability of a Halofuginone-based PROTAC to degrade a target protein. (This protocol assumes the synthesis of a complete PROTAC molecule where Biotin-PEG3-amide-C2-CO-Halofuginone is conjugated to an E3 ligase ligand).
Materials:
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Halofuginone-based PROTAC
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Cell line expressing the target protein
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DMSO (vehicle control)
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Cell lysis buffer
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Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
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SDS-PAGE and Western blotting reagents
Workflow:
